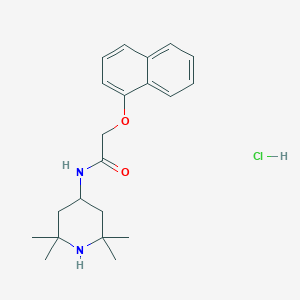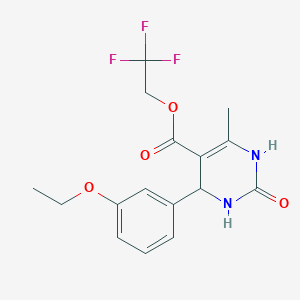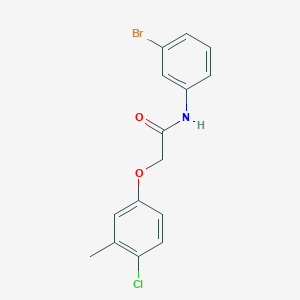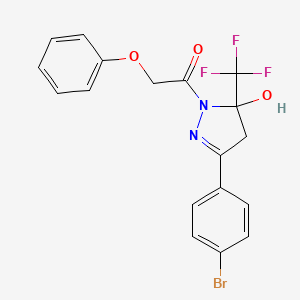![molecular formula C31H29N5O9S2 B5143922 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime, commonly known as BF-8, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mecanismo De Acción
BF-8 acts as a competitive inhibitor of dopamine, serotonin, and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, BF-8 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. BF-8 also modulates the activity of ion channels and receptors, such as the NMDA receptor, by binding to specific sites and altering their conformation.
Biochemical and Physiological Effects:
BF-8 has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmission, modulation of ion channels and receptors, and the induction of neuroprotective effects. BF-8 has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-8 has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the uptake of dopamine, serotonin, and norepinephrine, which allows for the study of their individual effects on various physiological and pathological processes. However, BF-8 has a relatively low affinity for these transporters compared to other inhibitors, which may limit its effectiveness in certain experiments. BF-8 also has limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Direcciones Futuras
For research on BF-8 may include the development of more potent and selective inhibitors of neurotransmitter transporters, the investigation of its effects on other ion channels and receptors, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additional studies on the biochemical and physiological effects of BF-8 may also provide insights into its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
BF-8 can be synthesized through various methods, including the reaction of 2,7-dibromo-9H-fluoren-9-one with potassium thiocyanate, followed by the reaction with piperazine and furoyl chloride. Another method involves the reaction of 2,7-dibromo-9H-fluoren-9-one with piperazine and furoyl chloride, followed by the reaction with sodium sulfite. These methods result in the formation of BF-8, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BF-8 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to inhibit the uptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in various physiological and pathological processes. BF-8 has also been shown to modulate the activity of ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Propiedades
IUPAC Name |
[4-[7-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-9-hydroxyiminofluoren-2-yl]sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O9S2/c37-30(27-3-1-17-44-27)33-9-13-35(14-10-33)46(40,41)21-5-7-23-24-8-6-22(20-26(24)29(32-39)25(23)19-21)47(42,43)36-15-11-34(12-16-36)31(38)28-4-2-18-45-28/h1-8,17-20,39H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRTCZATOGVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)C7=CC=CO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,7-Bis({[4-(furan-2-carbonyl)piperazin-1-YL]sulfonyl})-9H-fluoren-9-ylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)


![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)